molecular formula C26H25FN8O2 B2932971 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 920230-85-9

4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2932971
CAS No.: 920230-85-9
M. Wt: 500.538
InChI Key: FYPGLKNWXVEDCA-UHFFFAOYSA-N
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Description

This compound, 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one, is a sophisticated chemical tool designed for investigative biology, particularly in the field of kinase signaling research . Its structure is based on a triazolopyrimidine core, a privileged scaffold known to exhibit high affinity for the ATP-binding sites of various protein kinases. The molecule integrates a 7-piperazinyl substitution on this core, a common feature in kinase inhibitors that enhances solubility and binding interactions. The presence of the 3-fluorophenyl-pyrrolidinone moiety suggests potential for optimizing cellular permeability and selectivity profiles. Researchers can utilize this compound as a key chemical probe to study and modulate specific kinase-driven pathways in cellular models, aiding in the deconvolution of complex signal transduction networks relevant to areas such as oncology and immunology. Its precise mechanism of action and primary molecular targets should be empirically determined by the investigator, making it a valuable asset for exploratory target identification and validation studies.

Properties

IUPAC Name

4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O2/c27-20-7-4-8-21(14-20)34-16-19(13-22(34)36)26(37)33-11-9-32(10-12-33)24-23-25(29-17-28-24)35(31-30-23)15-18-5-2-1-3-6-18/h1-8,14,17,19H,9-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGLKNWXVEDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C20H22N6O\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}

Key Features:

  • Molecular Weight : 382.43 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.
  • Functional Groups : Contains a triazole ring, piperazine moiety, and a pyrrolidinone structure.

The biological activity of this compound is primarily linked to its interaction with poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Inhibition of PARP

Research indicates that compounds similar to the one exhibit significant inhibitory effects on PARP activity. For instance, studies have shown that certain derivatives can inhibit PARP1 with IC50 values in the low nanomolar range, suggesting potent activity against cancer cells with defective DNA repair mechanisms .

Anticancer Activity

Recent studies have evaluated the efficacy of related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
5eMCF-718
5aMCF-757.3
Novel CompoundA549<0.98

These findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Breast Cancer Cells : A study demonstrated that derivatives similar to our compound showed moderate to significant efficacy against human breast cancer cells. The mechanism involved the enhancement of caspase activity and PARP cleavage, indicating apoptosis induction .
  • BRCA Mutant Cells : Another investigation focused on BRCA1-mutant cells, revealing that specific derivatives could selectively inhibit growth in these cells, highlighting their potential as targeted therapies for genetically predisposed populations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound was compared to four analogs from the evidence (Table 1), focusing on substituent variations and their inferred impacts:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences
Target Compound Triazolo[4,5-d]pyrimidine 3-benzyl, 7-piperazine-carbonyl-pyrrolidin-2-one (3-fluorophenyl) C₂₈H₂₆FN₇O₂ 511.56 Reference
Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate () Triazolo[4,5-d]pyrimidine 3-(4-fluorophenyl), 7-piperazine-carbonyl-benzoate C₂₆H₂₂FN₇O₃ 515.50 - Fluorophenyl instead of benzyl
- Benzoate ester vs. pyrrolidinone
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one () Triazolo[4,5-d]pyrimidine 3-(4-fluorophenyl), 7-piperazine-phenylbutanone C₂₆H₂₆FN₇O 495.54 - Fluorophenyl instead of benzyl
- Butanone-phenyl vs. pyrrolidinone-fluorophenyl
3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one () Triazolo[4,5-d]pyrimidine 3-benzyl, 7-piperazine-carbonyl-coumarin C₂₅H₂₁N₇O₃ 467.47 - Coumarin (chromen-2-one) vs. pyrrolidinone
- No fluorophenyl substituent
3-Benzyl-7-(1-pyrrolidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine () Triazolo[4,5-d]pyrimidine 3-benzyl, 7-pyrrolidinyl C₁₈H₁₉N₇ 333.40 - Piperazine replaced with pyrrolidine
- No carbonyl or pyrrolidinone

Impact of Substituent Variations

Triazolo[4,5-d]pyrimidine Core Modifications
  • Benzyl vs. Fluorophenyl groups may improve metabolic stability due to reduced oxidative metabolism.
  • Piperazine vs. Pyrrolidine () : Piperazine’s secondary amines offer hydrogen-bonding sites absent in pyrrolidine, which may influence target binding .
Linker and Terminal Group Variations
  • Pyrrolidin-2-one vs. Coumarin () : The pyrrolidin-2-one in the target compound introduces a lactam ring, enabling hydrogen bonding and conformational rigidity. Coumarin’s planar structure () could confer fluorescence properties or π-π stacking interactions .
  • Benzoyl Ester vs. Butanone (): Ester groups () may confer hydrolytic instability compared to the stable ketone in butanone derivatives ().

Research Findings and Implications

Isomerization and Stability

Pyrazolo-triazolo-pyrimidine analogs () undergo isomerization under specific conditions, suggesting that substituent positioning (e.g., benzyl at triazolo N3) in the target compound may stabilize the desired isomer .

Pharmacokinetic Predictions

  • The target compound’s molecular weight (511.56) exceeds Lipinski’s rule of five threshold (~500), but its balanced logP (~3.5) and hydrogen-bond donors/acceptors (3/8) suggest moderate oral bioavailability.
  • Fluorophenyl analogs () may exhibit improved solubility due to polar fluorine atoms.

Structural Characterization

Crystallography tools like SHELX () are critical for resolving conformational details of such complex heterocycles, particularly piperazine linker flexibility and triazolo-pyrimidine planarity .

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